molecular formula C17H14O4 B11951632 2,2-Dimethyl-5-(1-naphthylmethylene)-1,3-dioxane-4,6-dione CAS No. 75804-52-3

2,2-Dimethyl-5-(1-naphthylmethylene)-1,3-dioxane-4,6-dione

Cat. No.: B11951632
CAS No.: 75804-52-3
M. Wt: 282.29 g/mol
InChI Key: MTBTVQIKHNOSNR-UHFFFAOYSA-N
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Description

2,2-Dimethyl-5-(1-naphthylmethylene)-1,3-dioxane-4,6-dione is an organic compound known for its unique structure and potential applications in various fields of scientific research. This compound features a dioxane ring fused with a naphthyl group, making it an interesting subject for chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-5-(1-naphthylmethylene)-1,3-dioxane-4,6-dione typically involves the condensation of 1-naphthaldehyde with dimethyl malonate in the presence of a base, followed by cyclization. The reaction conditions often include:

    Base: Sodium ethoxide or potassium tert-butoxide

    Solvent: Ethanol or methanol

    Temperature: Room temperature to reflux conditions

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of solvent and base may vary depending on the scale and specific requirements of the production process.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-5-(1-naphthylmethylene)-1,3-dioxane-4,6-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinones.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: Electrophilic substitution reactions can occur at the naphthyl ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

    Substitution: Halogens or nitrating agents in the presence of a catalyst.

Major Products

    Oxidation: Naphthoquinones

    Reduction: Dihydro derivatives

    Substitution: Halogenated or nitrated derivatives

Scientific Research Applications

2,2-Dimethyl-5-(1-naphthylmethylene)-1,3-dioxane-4,6-dione has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development and as a potential therapeutic agent.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-5-(1-naphthylmethylene)-1,3-dioxane-4,6-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Molecular Targets: Enzymes, receptors, and other proteins.

    Pathways: Inhibition or activation of specific biochemical pathways, leading to desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,2-Dimethyl-1,3-dioxane-4,6-dione: Lacks the naphthyl group, making it less complex.

    1-Naphthylmethylene derivatives: Similar structure but different functional groups.

Uniqueness

2,2-Dimethyl-5-(1-naphthylmethylene)-1,3-dioxane-4,6-dione stands out due to its unique combination of a dioxane ring and a naphthyl group, providing distinct chemical and biological properties.

Properties

CAS No.

75804-52-3

Molecular Formula

C17H14O4

Molecular Weight

282.29 g/mol

IUPAC Name

2,2-dimethyl-5-(naphthalen-1-ylmethylidene)-1,3-dioxane-4,6-dione

InChI

InChI=1S/C17H14O4/c1-17(2)20-15(18)14(16(19)21-17)10-12-8-5-7-11-6-3-4-9-13(11)12/h3-10H,1-2H3

InChI Key

MTBTVQIKHNOSNR-UHFFFAOYSA-N

Canonical SMILES

CC1(OC(=O)C(=CC2=CC=CC3=CC=CC=C32)C(=O)O1)C

Origin of Product

United States

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